3-Isocyanopyridine

Overview

Description

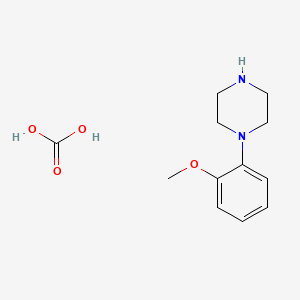

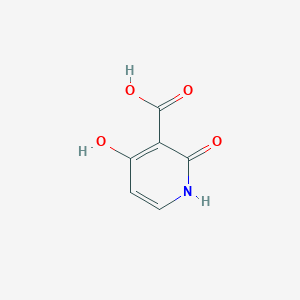

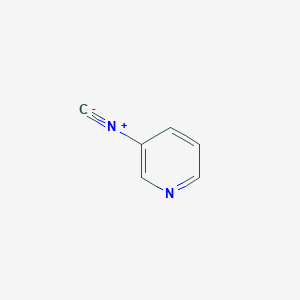

3-Isocyanopyridine is a pyridine derivative that has been widely used in scientific research and industrial applications. It has a molecular formula of C6H4N2 .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. One approach involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as a solvent at 0 °C . Another method involves the reaction of sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation [C-]#[N+]c1cccnc1 . The InChI representation is InChI=1S/C6H4N2/c1-7-6-3-2-4-8-5-6/h2-5H .Chemical Reactions Analysis

The isocyanide functionality of this compound exhibits unusual reactivity in organic chemistry. It is known for its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This makes it a versatile synthetic reagent, capable of participating in a variety of chemical reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 104.11 g/mol . Other physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications

Anticancer Applications

3-Isocyanopyridine and its derivatives, particularly aminocyanopyridines, have shown promise in cancer treatment. Studies have demonstrated that these compounds, such as 3o and 3k, exhibit potent antitumor activity by inhibiting the STAT3 pathway, a key regulator in cancer progression. This inhibition leads to reduced tumor growth and could potentially serve as a therapeutic strategy for lung and colorectal cancers (Xu et al., 2019)(Xu et al., 2019).

Chemical Synthesis and Multicomponent Chemistry

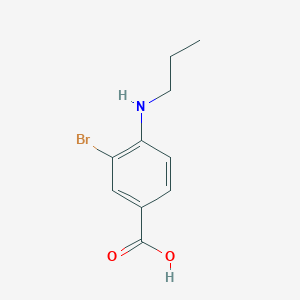

2-Bromo-6-isocyanopyridine has been identified as a valuable reagent in synthetic chemistry. Its ability to combine sufficient nucleophilicity with good leaving group capacity makes it a versatile tool in multicomponent chemistry, facilitating the synthesis of complex organic compounds, including opioids like carfentanil (van der Heijden et al., 2016).

Drug Delivery and Bioorthogonal Chemistry

3-Isocyanopropyl derivatives are notable for their use in bioorthogonal chemistry, a field essential for drug delivery systems. These compounds react with tetrazines to release active agents like fluorophores and drugs efficiently in biological systems, including in vivo models like zebrafish embryos. This property makes them suitable for controlled drug release and chemical biology applications (Tu et al., 2018).

Neuromuscular Transmission and Neurological Disorders

Aminopyridines, closely related to this compound, have shown therapeutic potential in diseases affecting neuromuscular transmission. Drugs like 4-aminopyridine can improve muscle strength and walking speed in patients with conditions such as multiple sclerosis and myasthenia gravis. However, their use is limited by central nervous system side effects like ataxia and convulsions (Jensen et al., 2014)(Lundh, 1982).

Future Directions

Mechanism of Action

Target of Action

3-Isocyanopyridine is a compound that exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .

Mode of Action

The mode of action of this compound is primarily through its participation in multicomponent reactions (MCRs), such as the Ugi reaction . The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide (like this compound), allowing the rapid preparation of α-aminoacyl amide derivatives .

Biochemical Pathways

Isocyanides, in general, are the basis of many heterocycle syntheses and different multicomponent reactions (imcrs) . They can function as integral members of large multimolecular assemblies .

Result of Action

The result of the action of this compound is the formation of α-aminoacyl amide derivatives through the Ugi four-component condensation (U-4CC) . These products can exemplify a wide variety of substitution patterns and constitute peptidomimetics that have potential pharmaceutical applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a study reported an ecofriendly synthesis of 3-cyanopyridine derivatives by a multi-component reaction catalyzed by animal bone meal . The reaction was completed in only a few minutes under microwave irradiation .

Biochemical Analysis

Biochemical Properties

3-Isocyanopyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. In the case of this compound, nitrilase catalyzes its conversion to nicotinamide, a precursor to vitamin B3 . This interaction is highly specific and efficient, making this compound a valuable substrate in biochemical studies.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been found to inhibit certain enzymes involved in pyridine metabolism, thereby affecting the overall metabolic flux. Additionally, it can bind to DNA and RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it has been used to modulate gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its conversion to nicotinamide by nitrilase enzymes, as mentioned earlier. This conversion is a critical step in the biosynthesis of vitamin B3. Additionally, this compound can influence other metabolic pathways by modulating the activity of enzymes involved in pyridine metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .

Properties

IUPAC Name |

3-isocyanopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-7-6-3-2-4-8-5-6/h2-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHHPEZEMUYEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3194613.png)